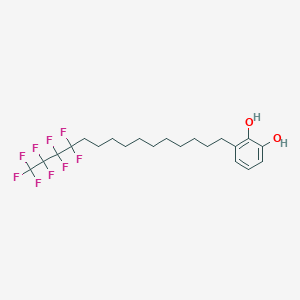
N-(2-methylquinolin-8-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylquinolin-8-yl)-2-phenylacetamide, commonly known as MQPA, is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. MQPA is a derivative of 8-hydroxyquinoline, which has been found to exhibit a broad spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. MQPA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of MQPA is not fully understood. However, studies have suggested that MQPA may inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs have been implicated in various pathological conditions, including cancer and inflammation. MQPA has been found to inhibit the activity of MMP-2 and MMP-9, which are involved in cancer metastasis and inflammation.
Biochemical and Physiological Effects:
MQPA has been found to exhibit various biochemical and physiological effects. MQPA has been found to induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes involved in apoptosis. Moreover, MQPA has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. MQPA has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Avantages Et Limitations Des Expériences En Laboratoire
MQPA has several advantages for lab experiments. MQPA is readily available and can be synthesized using various methods. Moreover, MQPA has been extensively studied, and its pharmacological properties have been well-documented. However, MQPA also has some limitations for lab experiments. MQPA has low solubility in water, which may limit its use in in vitro experiments. Moreover, the mechanism of action of MQPA is not fully understood, which may limit its use in drug development.
Orientations Futures
For the study of MQPA include investigating its structure-activity relationship, use in combination with other anti-cancer agents, and development of novel drug delivery systems.
Méthodes De Synthèse
MQPA can be synthesized using various methods, including the reaction of 2-methylquinoline with 2-bromo-2-phenylacetic acid, followed by the addition of sodium hydroxide. Another method involves the reaction of 2-methylquinoline with 2-chloro-2-phenylacetic acid, followed by the addition of sodium hydroxide and acetic anhydride. The yield of MQPA using these methods ranges from 50-80%.
Applications De Recherche Scientifique
MQPA has been found to exhibit various pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral effects. MQPA has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. MQPA has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, MQPA has been found to exhibit antiviral effects against the herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Propriétés
Nom du produit |
N-(2-methylquinolin-8-yl)-2-phenylacetamide |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
N-(2-methylquinolin-8-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H16N2O/c1-13-10-11-15-8-5-9-16(18(15)19-13)20-17(21)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,20,21) |
Clé InChI |
ZNASCLCSKGIYKU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)CC3=CC=CC=C3)C=C1 |
SMILES canonique |
CC1=NC2=C(C=CC=C2NC(=O)CC3=CC=CC=C3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)